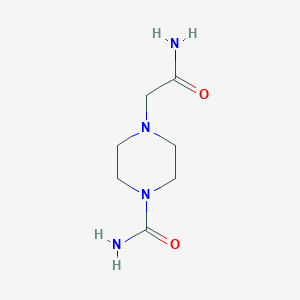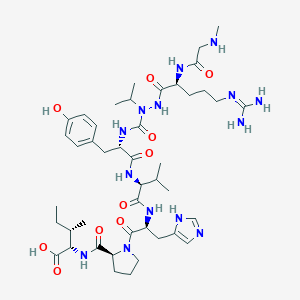
Angiotensin II, sar(1)-aza-val(3)-ile(8)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Angiotensin II, sar(1)-aza-val(3)-ile(8)-, is a synthetic analog of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and electrolyte balance. The synthesis method of angiotensin II, sar(1)-aza-val(3)-ile(8)- involves the replacement of valine with aza-valine and isoleucine with isovaline. This modification enhances the biological activity and stability of the peptide, making it a valuable tool for scientific research.
Mecanismo De Acción
Angiotensin II, sar(1)-aza-val(3)-ile(8)- binds to the angiotensin II receptor type 1 (AT1 receptor) and activates a signaling pathway that leads to vasoconstriction, sodium retention, and aldosterone secretion. This results in an increase in blood pressure and fluid volume in the body.
Efectos Bioquímicos Y Fisiológicos
Angiotensin II, sar(1)-aza-val(3)-ile(8)- has several biochemical and physiological effects, including vasoconstriction, stimulation of aldosterone secretion, and activation of the sympathetic nervous system. It also plays a role in regulating electrolyte balance, inflammation, and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using angiotensin II, sar(1)-aza-val(3)-ile(8)- in lab experiments include its high potency, stability, and selectivity for the AT1 receptor. However, its high cost and limited availability can be a limitation for some researchers.
Direcciones Futuras
There are several future directions for the use of angiotensin II, sar(1)-aza-val(3)-ile(8)- in scientific research. These include the development of novel drugs that target the renin-angiotensin system, the study of the role of angiotensin II in the pathogenesis of cardiovascular and renal diseases, and the exploration of new therapeutic targets for the treatment of hypertension and related disorders.
In conclusion, angiotensin II, sar(1)-aza-val(3)-ile(8)- is a valuable tool for scientific research that has been used extensively to study the mechanism of action and physiological effects of angiotensin II. Its high potency, stability, and selectivity for the AT1 receptor make it an ideal candidate for the development of novel drugs for the treatment of hypertension, cardiovascular diseases, and renal disorders. Further research is needed to explore its potential in these areas and to identify new therapeutic targets for the treatment of related disorders.
Métodos De Síntesis
The synthesis of angiotensin II, sar(1)-aza-val(3)-ile(8)- involves solid-phase peptide synthesis using Fmoc chemistry. The modified amino acids are incorporated into the peptide chain using standard coupling reagents and protocols. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a highly pure and homogeneous peptide.
Aplicaciones Científicas De Investigación
Angiotensin II, sar(1)-aza-val(3)-ile(8)- has been widely used in scientific research to study the mechanism of action and physiological effects of angiotensin II. It is also used as a tool to develop novel drugs for the treatment of hypertension, cardiovascular diseases, and renal disorders.
Propiedades
Número CAS |
116370-31-1 |
|---|---|
Nombre del producto |
Angiotensin II, sar(1)-aza-val(3)-ile(8)- |
Fórmula molecular |
C44H70N14O10 |
Peso molecular |
955.1 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-propan-2-ylcarbamoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C44H70N14O10/c1-8-26(6)36(42(66)67)55-39(63)33-12-10-18-57(33)41(65)32(20-28-21-48-23-50-28)52-40(64)35(24(2)3)54-37(61)31(19-27-13-15-29(59)16-14-27)53-44(68)58(25(4)5)56-38(62)30(51-34(60)22-47-7)11-9-17-49-43(45)46/h13-16,21,23-26,30-33,35-36,47,59H,8-12,17-20,22H2,1-7H3,(H,48,50)(H,51,60)(H,52,64)(H,53,68)(H,54,61)(H,55,63)(H,56,62)(H,66,67)(H4,45,46,49)/t26-,30-,31-,32-,33-,35-,36-/m0/s1 |
Clave InChI |
PAPVQRBXVALXFL-OODLLKOCSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)N(C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)N(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)N(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Otros números CAS |
116370-31-1 |
Sinónimos |
1-sarcosyl-3-azavalyl-8-isoleucine angiotensin II angiotensin II, 1-sarcosyl-3-azavalyl-8-isoleucine- angiotensin II, Sar(1)-aza-Val(3)-Ile(8)- Sar(1)-aza-Val(3)-Ile(8)-angiotensin II SVI-angiotensin II |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



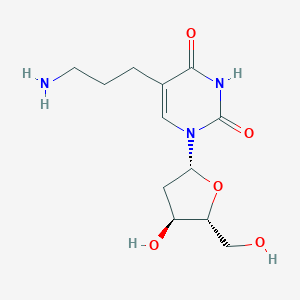
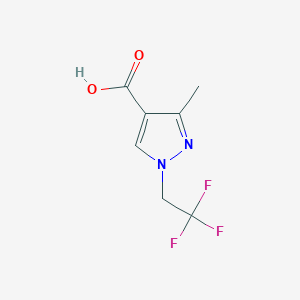
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)
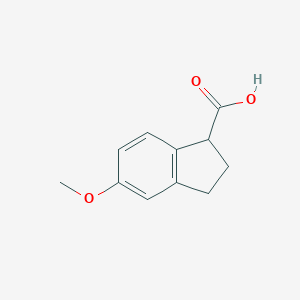
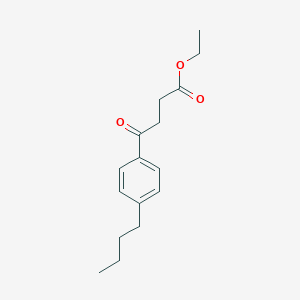
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)
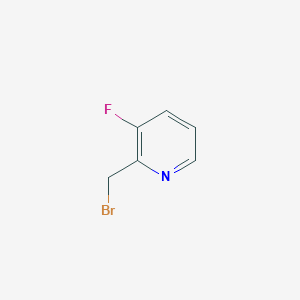
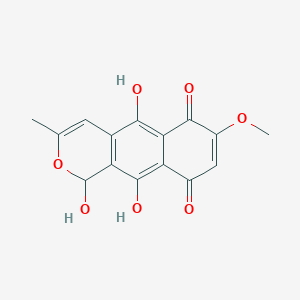
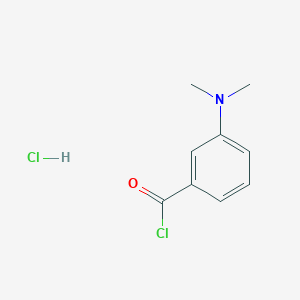
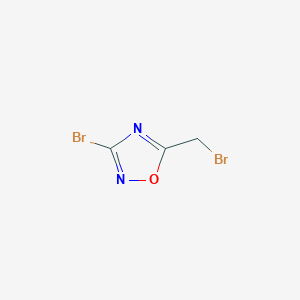
![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)
